
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzamide" is a complex organic compound that has been explored for its synthesis and potential applications in various fields of chemistry. It belongs to a class of compounds known for their intricate molecular structure and unique chemical properties.
Synthesis Analysis
The synthesis of compounds related to "N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzamide" often involves multiple steps, including the formation of furan and pyran rings. For instance, the synthesis of related N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on N-(furan-2-yl-methylidene) derivatives has been reported, showcasing the complexity and versatility in creating such compounds (El-Essawy & Rady, 2011).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and spectral characterization to determine the precise arrangement of atoms within the compound. Studies on similar compounds, such as the crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives, provide insights into the orientation of rings and the overall molecular geometry (Artheswari, Maheshwaran, & Gautham, 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds can be highlighted by their participation in various reactions, such as electrophilic substitution, and their ability to undergo transformations under specific conditions. For example, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involve electrophilic substitution reactions, showcasing the chemical versatility of furan-containing compounds (Aleksandrov & El’chaninov, 2017).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Research in organic chemistry often focuses on synthesizing new compounds and studying their chemical reactions. For instance, studies on the oxidation of tetrahydrobenzofurans and the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on related furan compounds illustrate the diversity of chemical transformations these compounds can undergo. These synthetic pathways can be pivotal for developing novel materials, pharmaceuticals, and catalysts (Levai et al., 2002); (El-Essawy & Rady, 2011).
Polymer Science and Materials Chemistry
The reverse Diels-Alder reaction has been utilized for preparing N-substituted maleimides from furan adducts, which can lead to the development of novel polymers and materials. This showcases the potential of furan derivatives in materials science, possibly offering insights into how N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzamide could be used in the creation of new polymeric materials or as functional groups in polymer chains (Narita et al., 1971).
Pharmacological Research
While the direct pharmacological applications of N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzamide were not found in the current literature, compounds with furan and pyran rings have been investigated for various biological activities. For example, research on new acyl derivatives of 3-aminofurazanes shows the potential for antiplasmodial activities, suggesting that similar structures could be explored for therapeutic applications (Hermann et al., 2021).
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N-(oxan-4-yl)-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO4/c19-18(20,21)26-15-5-3-13(4-6-15)17(23)22(12-16-2-1-9-25-16)14-7-10-24-11-8-14/h1-6,9,14H,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNWWZGGFRBLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)-4-(trifluoromethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


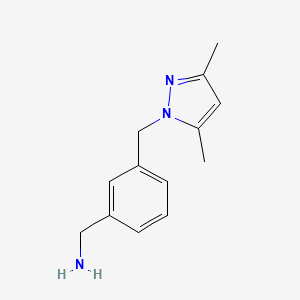
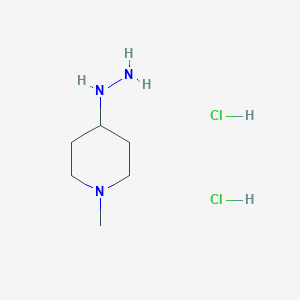

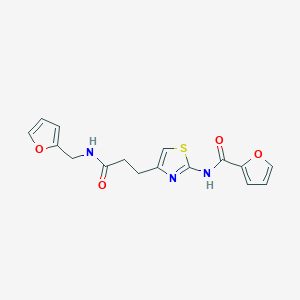

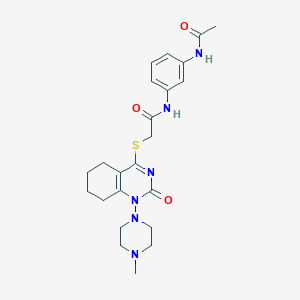

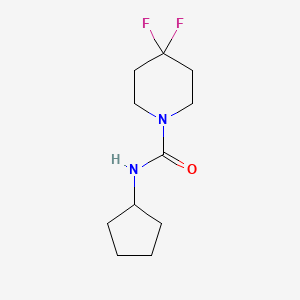
![(Z)-2-Cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2485464.png)
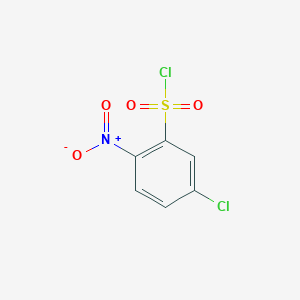
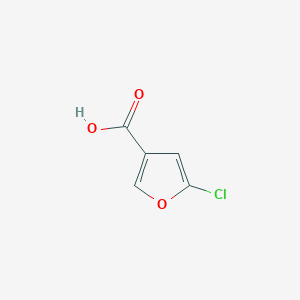
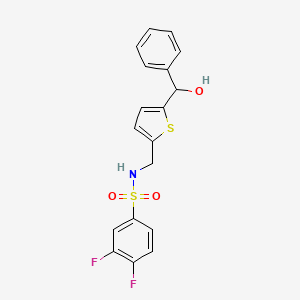
![(5-Methylpyrazin-2-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485469.png)